molecular formula C11H9BrClF3O2 B14061622 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Cat. No.: B14061622
M. Wt: 345.54 g/mol
InChI Key: XWKRSSGTKNVEIT-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursorsThe final step involves the chlorination of the propanone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins and enzymes. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic residues, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromomethyl and trifluoromethoxy groups allows for versatile chemical modifications and interactions .

Properties

Molecular Formula

C11H9BrClF3O2

Molecular Weight

345.54 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-(trifluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3O2/c12-5-7-1-2-8(4-9(17)6-13)10(3-7)18-11(14,15)16/h1-3H,4-6H2

InChI Key

XWKRSSGTKNVEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)OC(F)(F)F)CC(=O)CCl

Origin of Product

United States

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